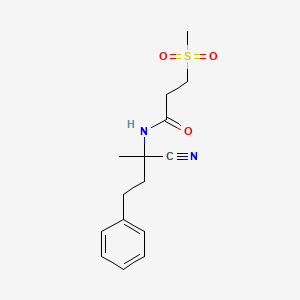

N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

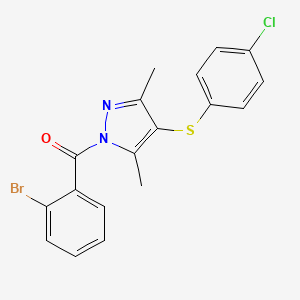

“N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide” is a chemical compound with the molecular formula C19H17N3O3S and a molecular weight of 367.42. This compound is a type of indoline-5-sulfonamide , a class of compounds known for their potential in inhibiting cancer-related carbonic anhydrases and antiproliferative activity .

Applications De Recherche Scientifique

Antitumor Activity

Sulfonamides, including compounds similar to N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide, have been studied for their antitumor properties. For example, a study evaluated the antitumor screens of sulfonamide-focused libraries, identifying potent cell cycle inhibitors that disrupt tubulin polymerization and cause a decrease in the S phase fraction in various cancer cell lines. These findings highlight the potential of sulfonamides in developing antimitotic agents and antiproliferative drugs for cancer therapy (Owa et al., 2002).

Antimicrobial Activity

Sulfonamide derivatives have shown excellent inhibitory activity against beta-carbonic anhydrases from Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents with an alternate mechanism of action. This indicates the usefulness of these compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Güzel et al., 2009).

Enzyme Inhibition

Sulfonamides, including this compound analogs, have been synthesized and evaluated as inhibitors of carbonic anhydrases and acetylcholinesterase, showing significant inhibitory activity. These findings suggest their potential in designing novel inhibitors for these enzymes, which could be relevant in treating conditions like glaucoma, edema, epilepsy, and Alzheimer's disease (Güzel et al., 2010).

Analytical Applications

Sulfonamide compounds have been used to develop highly sensitive enzyme-linked immunosorbent assays (ELISAs) for the detection of sulfonamide antibiotics in milk samples. This application is crucial for ensuring food safety and compliance with regulatory standards (Adrián et al., 2009).

Synthesis of Novel Compounds

Research has focused on the synthesis of novel sulfonamide-based compounds with potential biological activities. For example, one-pot three-component synthesis methods have been developed for creating new compounds with antimicrobial properties (Akbari et al., 2022).

Binding Mechanism Studies

Studies have investigated the binding mechanisms of sulfonamide drugs to protein targets like tubulin. These findings contribute to understanding the molecular basis of drug action and can guide the design of more effective therapeutic agents (Banerjee et al., 2005).

Mécanisme D'action

Indoline-5-sulfonamides, including “N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide”, are known to inhibit the overexpression and activity of carbonic anhydrase (CA) isoforms CA IX and CA XII . These isoforms promote the accumulation of protons and acidosis in the extracellular tumor environment . Inhibition of these isoforms can suppress the growth of cancer cells and reverse chemoresistance to certain drugs .

Propriétés

IUPAC Name |

N-(4-pyridin-3-yloxyphenyl)-2,3-dihydro-1H-indole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c23-26(24,18-7-8-19-14(12-18)9-11-21-19)22-15-3-5-16(6-4-15)25-17-2-1-10-20-13-17/h1-8,10,12-13,21-22H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVWSKSQGCXICD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2662605.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2662607.png)

![N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662610.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2662612.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2662616.png)

![4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2662617.png)

![2-[[Benzenesulfonamido(phenyl)methylidene]amino]acetic acid](/img/structure/B2662619.png)